molecular formula C10H7IN2OS B13878664 N-(4-iodophenyl)-1,3-thiazole-4-carboxamide

N-(4-iodophenyl)-1,3-thiazole-4-carboxamide

Cat. No.: B13878664
M. Wt: 330.15 g/mol
InChI Key: CANGMXLLBGMNJA-UHFFFAOYSA-N
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Description

N-(4-Iodophenyl)-1,3-thiazole-4-carboxamide is a thiazole-based carboxamide derivative featuring a 4-iodophenyl substituent. This compound has been synthesized via Suzuki coupling reactions, as demonstrated in the preparation of hole-transporting materials (HTMs) for optoelectronic applications . Its structure combines a thiazole core with an electron-deficient iodophenyl group, which enhances its electronic properties, making it suitable for use in organic semiconductors. The compound exhibits good solubility in chlorinated solvents (e.g., dichloromethane, chloroform), enabling solution-processed thin-film fabrication .

Properties

Molecular Formula

C10H7IN2OS

Molecular Weight

330.15 g/mol

IUPAC Name

N-(4-iodophenyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C10H7IN2OS/c11-7-1-3-8(4-2-7)13-10(14)9-5-15-6-12-9/h1-6H,(H,13,14)

InChI Key

CANGMXLLBGMNJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CSC=N2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-1,3-thiazole-4-carboxamide typically involves the reaction of 4-iodoaniline with thioamide derivatives under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-iodophenyl)-1,3-thiazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The iodine atom and the thiazole ring play crucial roles in the binding affinity and specificity of the compound. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Thiazole-4-Carboxamide Derivatives

Thiazole-4-carboxamide derivatives are a versatile class of compounds with diverse applications in medicinal chemistry and materials science. Below is a detailed comparison of N-(4-iodophenyl)-1,3-thiazole-4-carboxamide with structurally analogous compounds:

Pharmacological and Functional Properties

  • This compound: Demonstrated utility in HTMs due to its planar structure and iodine-enhanced electron mobility. No direct pharmacological data are reported .
  • Bacillamide A Analogues : Exhibit antimicrobial activity via disruption of microbial membranes, attributed to the indole-thiazole hybrid structure .
  • Acotiamide : Clinically approved for gastroparesis, acting as a selective acetylcholinesterase inhibitor .
  • DAMPTC : Hypothesized kinase inhibition due to dichlorophenyl and morpholine motifs, common in kinase-targeted drugs .

Solubility and Stability

  • The target compound’s solubility in chlorinated solvents (>10 mg/mL) exceeds that of Acotiamide (water-soluble due to hydrochloride salt) or DAMPTC (likely polar aprotic solvent-soluble) .

Research Findings and Trends

  • Materials Science : The iodophenyl-thiazole hybrid’s electronic properties make it a candidate for organic light-emitting diodes (OLEDs) or perovskite solar cells .
  • Medicinal Chemistry : Thiazole-4-carboxamides with aryl substituents (e.g., chlorophenyl, methoxybenzyl) are prioritized for drug discovery due to their bioavailability and target affinity .

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